N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE
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Overview
Description
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-acetamidobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-CHLORO-ACETAMIDE
- N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYL-4-QUINOLINECARBOXAMIDE
- N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-THIOPHENECARBOXAMIDE
Uniqueness
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-ACETAMIDOBENZAMIDE is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the acetamidobenzamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-acetamido-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9(20)16-11-7-5-10(6-8-11)12(21)17-14-19-18-13(22-14)15(2,3)4/h5-8H,1-4H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHPHUHOINFBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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